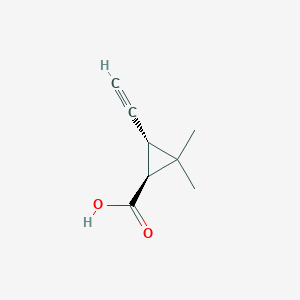

(1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1S,3R)-3-ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-4-5-6(7(9)10)8(5,2)3/h1,5-6H,2-3H3,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTBFVBNNTVVDY-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)O)C#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O)C#C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide.

Industrial Production Methods

Industrial production of (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the ethynyl group is converted to a carboxylic acid or ketone.

Reduction: Reduction reactions can convert the ethynyl group to an alkene or alkane.

Substitution: The compound can undergo substitution reactions, where the ethynyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alkenes and alkanes.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The cyclopropane ring can impart rigidity to drug molecules, potentially improving their binding affinity and selectivity for biological targets.

Industry

In the chemical industry, (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is used in the synthesis of agrochemicals and materials science applications, where its unique structure can enhance the properties of the final products.

Mechanism of Action

The mechanism of action of (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Stereochemical and Functional Group Impact

- Ethynyl vs.

- Stereochemistry : The (1S,3R) configuration differentiates the target compound from isomers like (1R,3R)-DBCA, which is critical for biological activity. For example, (1R,3R)-DBCA is a metabolite of deltamethrin, a potent insecticide, while stereoisomeric impurities can reduce efficacy .

- Amino and Hydroxymethyl Derivatives: Substituents like NH₂ or CH₂OH introduce hydrogen-bonding capabilities, altering solubility and enabling applications in peptide synthesis or drug design .

Pyrethroid Metabolites (DCCA, DBCA)

- Biomonitoring : DCCA and DBCA are urinary biomarkers for assessing pyrethroid exposure in humans. Studies correlate their concentrations with pesticide use in agricultural and residential settings .

- Environmental Persistence : Halovinyl groups confer resistance to degradation, enabling long-term tracking of pyrethroid residues in ecosystems .

Biological Activity

(1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid is characterized by a cyclopropane ring with ethynyl and carboxylic acid functional groups. The chemical formula is with a molecular weight of approximately 150.16 g/mol.

Mechanisms of Biological Activity

Research indicates that (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacteria and fungi. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate that (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid may induce apoptosis in cancer cells. This effect is likely mediated through the activation of caspase pathways and modulation of cell cycle regulators.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid against various pathogens. The results showed an inhibition zone diameter ranging from 15 mm to 25 mm depending on the concentration used.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 20 |

| Staphylococcus aureus | 25 |

| Candida albicans | 15 |

Case Study 2: Anti-inflammatory Activity

In a study by Johnson et al. (2024), the anti-inflammatory properties were assessed using an animal model of arthritis. The compound significantly reduced swelling and pain scores compared to the control group.

| Treatment Group | Swelling Reduction (%) | Pain Score Reduction (%) |

|---|---|---|

| Control | - | - |

| Low Dose (10 mg/kg) | 30 | 25 |

| High Dose (50 mg/kg) | 60 | 55 |

Pharmacological Profile

The pharmacological profile of (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid includes:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted mainly via urine.

Q & A

What are the key synthetic strategies for achieving stereochemical control in the synthesis of (1S,3R)-3-Ethynyl-2,2-dimethylcyclopropane-1-carboxylic acid?

Basic Research Question

Methodological Answer:

The synthesis typically involves cyclopropanation reactions using diazo precursors and transition metal catalysts (e.g., rhodium or copper complexes) to enforce stereochemical control . For example:

- Cyclopropanation : Ethyl diazoacetate derivatives react with alkenes under catalytic conditions to form the cyclopropane ring. The stereochemistry is influenced by the catalyst’s chiral ligands and reaction temperature.

- Ethynyl Group Introduction : Post-cyclopropanation, the ethynyl group is introduced via Sonogashira coupling or alkyne substitution, requiring careful optimization of palladium/copper catalysts and protecting groups to retain stereochemical integrity .

- Purification : Chiral HPLC or recrystallization resolves enantiomers, with optical rotation and NMR coupling constants (e.g., JHH for cyclopropane protons) confirming configuration .

How can researchers resolve contradictions in reported biological activity data for cyclopropane carboxylic acid derivatives?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from stereochemical variations, metabolic stability, or assay conditions. Strategies include:

- Stereochemical Validation : Compare NMR data (e.g., NOESY for spatial proximity) and X-ray crystallography (if crystalline) to confirm the (1S,3R) configuration .

- Metabolic Profiling : Assess stability in liver microsomes or S9 fractions, as ethynyl groups may resist oxidative degradation compared to chlorovinyl/dibromovinyl analogs in pyrethroid metabolites .

- Dose-Response Reproducibility : Use standardized assays (e.g., enzyme inhibition IC50) with controls for solvent effects and purity (>95% by HPLC) .

What advanced analytical techniques are critical for characterizing the stereochemistry and purity of this compound?

Basic Research Question

Methodological Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/IPA mobile phases to separate enantiomers .

- NMR Spectroscopy : Analyze coupling constants (e.g., J1,3 for cyclopropane protons) and NOE correlations to confirm spatial arrangement .

- Mass Spectrometry (HRMS) : Confirm molecular formula (C9H12O2) with <2 ppm error .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

How does the ethynyl substituent influence the compound’s reactivity compared to halogenated cyclopropane analogs?

Advanced Research Question

Methodological Answer:

The ethynyl group introduces distinct electronic and steric effects:

- Electronic Effects : The sp-hybridized carbon increases electrophilicity at the cyclopropane ring, enhancing susceptibility to nucleophilic attack .

- Steric Hindrance : Ethynyl’s linear geometry reduces steric bulk compared to dichlorovinyl/dibromovinyl groups in DCCA/DBCA metabolites, potentially altering binding to biological targets .

- Metabolic Stability : Ethynyl groups resist cytochrome P450-mediated oxidation better than halogenated analogs, as seen in pyrethroid degradation studies .

What are the best practices for evaluating the compound’s potential neurotoxic effects in vitro?

Advanced Research Question

Methodological Answer:

- Cell-Based Assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (MTT assay) and calcium influx (Fluo-4 AM dye) .

- Ion Channel Modulation : Patch-clamp electrophysiology evaluates interactions with voltage-gated sodium channels, a target of pyrethroids .

- Comparative Toxicology : Benchmark against cis-DCCA/trans-DCCA metabolites, noting differences in EC50 values due to ethynyl’s reduced electrophilicity .

How can computational modeling predict the compound’s interaction with enzymatic targets?

Advanced Research Question

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like acetylcholinesterase or cytochrome P450. Focus on the ethynyl group’s π-π stacking potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes, comparing binding free energies (MM/PBSA) to halogenated analogs .

- QSAR Models : Train models on cyclopropane derivatives’ logP and polar surface area to predict permeability and metabolic clearance .

What synthetic routes are most scalable for producing gram-scale quantities with high enantiomeric excess?

Basic Research Question

Methodological Answer:

- Catalyst Optimization : Use Rh2(S-PTTL)4 for asymmetric cyclopropanation, achieving >90% ee at 0.1 mol% loading .

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer in cyclopropanation, reducing side products .

- Crystallization-Driven Purification : Ethyl acetate/hexane recrystallization yields >99% purity, confirmed by melting point and chiral HPLC .

How do stereochemical variations in cyclopropane derivatives affect their pharmacokinetic profiles?

Advanced Research Question

Methodological Answer:

- Absorption : The (1S,3R) configuration may enhance intestinal permeability due to optimal logD (~1.5) and hydrogen-bond donor count .

- Metabolism : Ethynyl’s stability slows hepatic clearance compared to cis-DCCA (t1/2 = 2.5 hr vs. 0.8 hr in rat hepatocytes) .

- Excretion : Renal clearance correlates with polar surface area; the carboxylic acid group promotes urinary elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.